6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one is an organic compound that belongs to the class of pyridazinones. This compound is characterized by a pyridazinone core structure with a methyl group at the 6th position and a naphthyl group at the 4th position. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 1-naphthylhydrazine with 3-methyl-2,4-pentanedione under acidic conditions to form the desired pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The methyl and naphthyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the enzyme’s function. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one: Lacks the methyl group at the 6th position.
6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one: Contains a phenyl group instead of a naphthyl group.
Uniqueness
6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of both the methyl and naphthyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14N2O |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-methyl-5-naphthalen-1-yl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H14N2O/c1-10-9-14(15(18)17-16-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14H,9H2,1H3,(H,17,18) |
InChI Key |
MUWRQNSFGLPXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C(C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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